molecular formula C13H17NO2 B11884742 1-Benzyl-3-ethylazetidine-3-carboxylic acid

1-Benzyl-3-ethylazetidine-3-carboxylic acid

Cat. No.: B11884742
M. Wt: 219.28 g/mol
InChI Key: DDAGFNREUTZHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-ethylazetidine-3-carboxylic acid is a substituted azetidine derivative featuring a four-membered azetidine ring with a benzyl group at the nitrogen (N1) and an ethyl group at the C3 position, along with a carboxylic acid moiety. Azetidines are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity in drug-target interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-benzyl-3-ethylazetidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-2-13(12(15)16)9-14(10-13)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,16)

InChI Key

DDAGFNREUTZHMI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Michael Addition Reaction

Benzylamine (1.0 equiv) is combined with ethyl acrylate (1.2 equiv) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is stirred at room temperature for 12–24 hours under inert atmosphere (e.g., nitrogen or argon). The β-amino ester intermediate precipitates or remains in solution, depending on solvent choice.

Cyclization to Form the Azetidine Ring

The β-amino ester is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the amine and initiate cyclization. This step is conducted under reflux conditions (60–80°C) for 4–8 hours. The choice of base significantly impacts reaction efficiency:

  • NaH facilitates rapid cyclization but requires stringent anhydrous conditions.

  • K₂CO₃ offers milder conditions but may prolong reaction times.

Purification and Isolation

Post-cyclization, the crude product is purified via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). The carboxylic acid functional group is subsequently hydrolyzed under acidic or basic conditions, yielding the final product.

Reaction Mechanism and Key Considerations

Mechanistic Pathway

  • Michael Addition : The primary amine of benzylamine attacks the β-carbon of ethyl acrylate, forming a covalent bond and generating the β-amino ester.

  • Deprotonation and Cyclization : The base abstracts a proton from the β-amino ester, enabling intramolecular nucleophilic attack by the amine nitrogen on the ester carbonyl carbon. This step forms the four-membered azetidine ring.

  • Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using aqueous HCl or NaOH, completing the synthesis.

Optimization Parameters

ParameterConditionsImpact on Yield/Purity
Base NaH vs. K₂CO₃NaH: Higher yield, faster
Solvent THF vs. DMFDMF: Enhanced solubility
Temperature 60–80°CHigher temps reduce cyclization time
Purification Column chromatographyCritical for isolating >95% purity

Structural and Analytical Data

Molecular Formula Discrepancy

Two distinct molecular formulas are reported in the literature:

  • C₁₁H₁₃NO₂ (MW 191.23 g/mol)

  • C₁₃H₁₇NO₂ (MW 219.28 g/mol)

The discrepancy likely arises from differences in analytical methods or typographical errors. The C₁₃H₁₇NO₂ formula aligns with the compound’s IUPAC name and substituent groups (benzyl: C₇H₇, ethyl: C₂H₅, azetidine: C₃H₆N, carboxylic acid: COOH), suggesting it is correct.

Physical Properties

PropertyValueSource
Molecular Weight219.28 g/mol
Density~1.0 g/cm³
Purity≥95%
SolubilityPolar organic solvents

Challenges and Mitigation Strategies

Side Reactions

  • Over-alkylation : Excess ethyl acrylate may lead to di- or tri-substituted products. Mitigated by stoichiometric control.

  • Hydrolysis of Ester Prematurely : Exposure to moisture hydrolyzes the ester before cyclization. Addressed using anhydrous solvents and inert atmosphere.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-ethylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Benzyl-3-ethylazetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-Benzyl-3-ethylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications References
1-Benzyl-3-ethylazetidine-3-carboxylic acid (hypothetical) C₁₃H₁₇NO₂ ~235.29 N1: Benzyl; C3: Ethyl + COOH Moderate lipophilicity; acidic carboxyl group Potential pharmaceutical intermediate Inferred
1-Cbz-Azetidine-3-carboxylic acid C₁₇H₁₉NO₄ 301.34 N1: Benzyloxycarbonyl (Cbz); C3: COOH Enhanced steric bulk; protease stability Peptide synthesis; enzyme inhibition
1-BENZHYDRYL-AZETIDINE-3-CARBOXYLIC ACID ETHYL ESTER C₁₉H₂₁NO₂ 295.38 N1: Benzhydryl; C3: Ethyl ester High lipophilicity; ester hydrolysis susceptibility Drug delivery systems; prodrug design
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid C₁₆H₂₂N₂O₂ 274.36 N1: Piperidine-benzyl hybrid; C3: COOH Bicyclic structure; improved solubility CNS-targeting therapeutics
1-Butyrylazetidine-3-carboxylic acid C₈H₁₃NO₃ 171.19 N1: Butyryl; C3: COOH Low molecular weight; flexible acyl chain Metabolic studies; enzyme substrates

Key Structural and Functional Differences

Substituent Effects: Benzyl vs. Ethyl vs. Cbz: The ethyl group in the target compound is less bulky than the benzyloxycarbonyl (Cbz) group in 1-Cbz-azetidine-3-carboxylic acid, which may reduce steric interference in biological interactions .

Carboxylic Acid vs. Ester :

  • The carboxylic acid moiety in this compound offers hydrogen-bonding capability, critical for target binding, while ethyl esters (e.g., 1-benzhydryl-3-ethyl ester) serve as prodrugs with improved bioavailability .

Biological Activity

1-Benzyl-3-ethylazetidine-3-carboxylic acid is a synthetic compound characterized by an azetidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom. Its molecular formula is C12_{12}H15_{15}NO2_2, with a molecular weight of approximately 219.26 g/mol. The compound features a benzyl group and an ethyl substituent on the azetidine ring, along with a carboxylic acid functional group. This unique structure contributes to its potential biological activities, making it an interesting subject for pharmacological research.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in pharmacology. Preliminary studies suggest potential interactions with specific proteins involved in metabolic pathways or cellular signaling. However, detailed mechanisms of action and efficacy as a therapeutic agent remain to be fully elucidated.

Potential Therapeutic Applications

The compound's binding affinity to various biological targets, including enzymes and receptors, has been a focus of interaction studies. Such investigations are crucial for understanding how this compound could be leveraged for therapeutic purposes. Notably, its structural similarities to other azetidine derivatives may provide insights into its biological activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-Benzylazetidine-3-carboxylic acidC11_{11}H13_{13}NO2_2Lacks ethyl group; simpler structure
1-Benzyl-3-methylazetidine-3-carboxylic acidC12_{12}H15_{15}NO2_2Contains a methyl instead of an ethyl group; similar reactivity
1-tert-butyl 3-methylazetidine-1,3-dicarboxylateC14_{14}H19_{19}N2_2O4_4Dicarboxylic structure; different substituents affecting reactivity

The distinct substitution pattern of this compound imparts unique chemical and biological properties compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-3-ethylazetidine-3-carboxylic acid, and how can intermediates be characterized?

Azetidine derivatives are typically synthesized via cyclization or functionalization of pre-existing azetidine rings. For example, fluorinated analogs like 1-Boc-3-fluoroazetidine-3-carboxylic acid are prepared using tert-butyloxycarbonyl (Boc) protection, fluorination via DAST (diethylaminosulfur trifluoride), and subsequent deprotection . For 1-benzyl-3-ethyl derivatives, a plausible route involves:

Ring formation : Cyclize a β-amino alcohol precursor with a benzyl-protected amine.

Ethyl group introduction : Use alkylation reagents (e.g., ethyl iodide) under basic conditions.

Carboxylic acid functionalization : Oxidize a hydroxymethyl group or hydrolyze a nitrile intermediate.
Characterization : Employ NMR (¹H/¹³C) to confirm stereochemistry and substituent positions, IR for carboxylic acid identification (~1700 cm⁻¹), and mass spectrometry for molecular weight validation.

Q. What analytical techniques are critical for verifying the purity and stability of this compound?

  • HPLC/UPLC : Quantify purity and detect byproducts using reverse-phase columns (C18) with UV detection at 210–260 nm.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres.
  • Accelerated Stability Studies : Expose the compound to humidity (40–75% RH) and elevated temperatures (40–60°C) to monitor degradation (e.g., decarboxylation or ring-opening) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Discrepancies in NMR data may arise from dynamic ring puckering in azetidines or hindered rotation of the benzyl group. Strategies include:

  • Variable-Temperature NMR : Perform experiments at low temperatures (−40°C to −80°C) to slow conformational changes and simplify splitting patterns.
  • Computational Modeling : Use DFT (Density Functional Theory) to predict chemical shifts and compare with experimental data .
  • X-ray Crystallography : Resolve absolute configuration and confirm substituent positions if single crystals are obtainable .

Q. What reaction mechanisms explain the stereochemical outcomes during functionalization of the azetidine ring?

The rigidity of the azetidine ring restricts substituent orientation. For example:

  • Nucleophilic Substitution : Ethyl group introduction at C3 may proceed via an SN2 mechanism, leading to inversion of configuration. Steric hindrance from the benzyl group can influence regioselectivity.
  • Electrophilic Additions : Carboxylic acid formation via oxidation likely follows a radical or two-electron pathway, depending on the oxidizing agent (e.g., KMnO₄ vs. RuO₄) .

Q. How should researchers address inconsistencies in biological activity data across studies?

Contradictory bioactivity results may stem from:

  • Impurity Profiles : Trace solvents (e.g., DMF) or synthetic byproducts (e.g., ring-opened amines) can interfere with assays. Validate purity via LC-MS.
  • Solubility Differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) and confirm compound stability in assay buffers .
  • Target Selectivity : Screen against off-target receptors using SPR (Surface Plasmon Resonance) or competitive binding assays.

Q. What strategies optimize the compound’s stability in aqueous solutions for long-term studies?

  • pH Control : Maintain solutions at pH 5–6 (carboxylic acid pKa ~4–5) to minimize hydrolysis.
  • Lyophilization : Freeze-dry the compound and store at −20°C under argon.
  • Chelating Agents : Add EDTA (1–5 mM) to sequester metal ions that catalyze degradation .

Methodological Considerations

Q. How can computational tools predict the compound’s reactivity in novel reactions?

  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes or solvents to predict reaction pathways.
  • Docking Studies : Use software like AutoDock Vina to assess binding affinities to biological targets, guiding SAR (Structure-Activity Relationship) optimization .

Q. What safety protocols are essential for handling azetidine derivatives?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize acids with sodium bicarbonate and adsorb spills with vermiculite.
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.